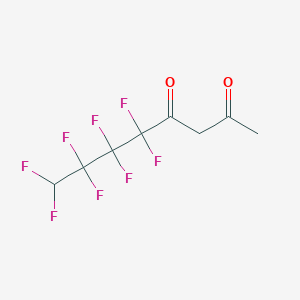
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is a fluorinated organic compound with the molecular formula C8H4F8O2 It is a derivative of octane-2,4-dione, where eight hydrogen atoms are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione typically involves the fluorination of octane-2,4-dione. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of electrochemical fluorination (ECF) or other advanced fluorination techniques. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated amines or thiols.
Applications De Recherche Scientifique
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: A similar fluorinated diketone with one less fluorine atom.
1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-: A highly fluorinated alcohol.
Uniqueness
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination makes it more hydrophobic and chemically stable compared to less fluorinated analogs.
Propriétés
Numéro CAS |
62679-62-3 |
|---|---|
Formule moléculaire |
C8H6F8O2 |
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
5,5,6,6,7,7,8,8-octafluorooctane-2,4-dione |
InChI |
InChI=1S/C8H6F8O2/c1-3(17)2-4(18)6(11,12)8(15,16)7(13,14)5(9)10/h5H,2H2,1H3 |
Clé InChI |
MBMSTVNVBSCPNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)

![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)

![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)


